molecular formula C14H15NO4S B178031 N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide CAS No. 123664-84-6

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Cat. No.: B178031
CAS No.: 123664-84-6
M. Wt: 293.34 g/mol
InChI Key: HKQJXMJGWKDFTA-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is known for its unique structure, which includes a methoxy group, a phenoxy group, and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-methoxy-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Scientific Research Applications

N-(5-MOPP) has been investigated for its diverse applications across several domains:

Organic Synthesis

N-(5-MOPP) serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its sulfonamide group is particularly useful in the formation of various derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

Research has highlighted the compound's potential therapeutic applications, particularly in drug development. It has been explored for its:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated through the selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Neuroprotective Activity : In vitro studies indicate that N-(5-MOPP) can protect neuronal cells from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative disease treatments.

The compound's mechanism of action involves interaction with specific molecular targets:

  • Cytochrome P450 Enzymes : N-(5-MOPP) modulates drug metabolism pathways, impacting pharmacokinetics and therapeutic efficacy.
  • Inflammation Markers : It reduces inflammation markers in fibroblast cultures, indicating its potential role in treating inflammatory conditions.

Study on Anti-inflammatory Activity

A comparative study demonstrated that N-(5-MOPP) effectively reduced inflammation markers when combined with agents like genistein. This study highlighted its potential therapeutic role in conditions characterized by inflammation.

Neuroprotection Against Amyloid Beta

In vitro experiments showed that N-(5-MOPP) significantly improved cell viability in SK-N-SH neuronal cells exposed to amyloid beta, underscoring its neuroprotective properties. The compound’s antioxidant activity was also noted, contributing to its protective effects against oxidative stress associated with neurodegenerative diseases.

Table 1: Biological Activities of N-(5-MOPP)

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-2 selective inhibition
NeuroprotectiveProtection against Aβ-induced toxicity
AntioxidantScavenging free radicals

Future Directions in Research

Given the promising biological activities of N-(5-MOPP), further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how N-(5-MOPP) interacts with cytochrome P450 enzymes.
  • Therapeutic Applications : Evaluating effectiveness in treating inflammatory diseases and neurodegenerative disorders.
  • Safety Profile : Comprehensive toxicity studies to assess long-term safety for clinical use.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methoxy-2-Phenoxyphenyl)acetamide
  • N-(5-Methoxy-2-Phenoxyphenyl)benzamide
  • N-(5-Methoxy-2-Phenoxyphenyl)carbamate

Uniqueness

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commonly referred to as N-(5-MOPP), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, primarily focusing on its interactions with cytochrome P450 enzymes, implications in drug metabolism, and other relevant pharmacological properties.

Chemical Structure and Properties

N-(5-MOPP) is characterized by a sulfonamide functional group linked to a phenoxyphenyl moiety that includes a methoxy substituent. Its chemical formula and molecular weight are significant for its interactions within biological systems. The unique structure contributes to its solubility and permeability properties, enhancing its relevance in medicinal applications.

Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of N-(5-MOPP) is its role as an inhibitor of various cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics and dynamics of many therapeutic agents. The compound's ability to inhibit these enzymes suggests potential implications for drug-drug interactions, which are critical considerations in pharmacotherapy.

Cytochrome P450 Enzyme Inhibition Type IC50 Value
CYP1A2Competitive15 µM
CYP2D6Non-competitive20 µM
CYP3A4Mixed-type25 µM

Table 1: Inhibition profile of N-(5-MOPP) on various cytochrome P450 enzymes

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

Research indicates that N-(5-MOPP) exhibits high gastrointestinal absorption, making it suitable for oral administration. Furthermore, its ability to permeate the blood-brain barrier enhances its potential for treating central nervous system disorders. This property is particularly relevant for compounds intended for neuropharmacological applications.

Example Study: Anti-inflammatory Activity

In a comparative study involving various sulfonamide compounds, N-(5-MOPP) was shown to reduce inflammation markers in fibroblast cultures when combined with other agents like genistein. The modulation of GAG synthesis was significant, indicating a potential therapeutic role in conditions characterized by inflammation.

Future Directions in Research

Given the promising biological activity of N-(5-MOPP), further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which N-(5-MOPP) interacts with cytochrome P450 enzymes.
  • Therapeutic Applications : Evaluation of its effectiveness in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
  • Safety Profile : Comprehensive toxicity studies to assess the safety of long-term use in clinical settings.

Properties

IUPAC Name

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJXMJGWKDFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445180
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123664-84-6
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of 3-amino-4-phenoxyanisole was dissolved in 50 ml of pyridine. Thereto was dropwise added 5.59 g of methanesulfonyl chloride in 10 minutes with ice-cooling. The mixture was stirred for 1 hour at 20°-25° C. The reaction mixture was introduced into a mixture of 200 ml of ethyl acetate and 100 ml of water. The resulting organic layer was separated and washed with three 100-ml portions of 2N hydrochloric acid and then with a saturated aqueous sodium chloride solution. The organic layer was separated, dried with anhydrous magnesium sulfate, and subjected to distillation under reduced pressure to remove the solvent. The resulting crystal was recrystallized from isopropyl alcohol to obtain 12.5 g (yield: 91.9%) of 3-methylsulfonylamino4-phenoxyanisole having a melting point of 109.5°-111° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

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